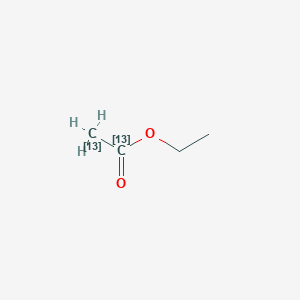

Ethyl acetate-1,2-13C2

Description

Properties

IUPAC Name |

ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i2+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOWRVHYACXOJ-NDLBAUGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480448 | |

| Record name | Ethyl acetate-1,2-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84508-45-2 | |

| Record name | Ethyl acetate-1,2-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetate-1,2-13C2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of Ethyl acetate-1,2-13C2?

The following technical guide is structured to serve as a definitive reference for researchers utilizing Ethyl Acetate-1,2-13C2 in quantitative analysis, metabolic tracking, and structural elucidation.

Physical Properties, Spectroscopic Signatures, and Bioanalytical Applications

Executive Summary

Ethyl acetate-1,2-13C2 (CAS: 84508-45-2) is a stable isotope-labeled isotopologue of ethyl acetate where the acetate moiety (carbonyl and methyl carbons) is enriched with Carbon-13 (>99 atom %).[1][2][3] Unlike its non-labeled counterpart, this compound serves as a critical probe in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) due to its distinct mass shift (+2 Da) and unique spin-spin coupling patterns.

This guide delineates the physicochemical deviations caused by isotopic substitution, details the specific spectroscopic fingerprints required for validation, and outlines rigorous protocols for its application in metabolic flux analysis (MFA).

Chemical Identity & Physical Properties[1][2][4][5][6][7][8]

Isotopic Substitution Logic

The labeling occurs exclusively on the acetyl group. This strategic placement ensures that upon hydrolysis (e.g., by esterases), the labeled acetate unit is released intact, making it an ideal tracer for acetyl-CoA pathways.

-

Structure:

-

Label Position: C1 (Carbonyl) and C2 (Methyl) of the acetate group.

Comparative Physical Data

While chemical reactivity remains identical to the unlabeled isotopologue (following the Born-Oppenheimer approximation), physical properties involving mass and density exhibit measurable shifts essential for gravimetric precision.

| Property | Unlabeled Ethyl Acetate | Ethyl Acetate-1,2-13C2 | Impact on Protocol |

| Molecular Formula | Mass spectrometry target ion selection | ||

| Molecular Weight | 88.11 g/mol | 90.09 g/mol | Stoichiometric calculations must use 90.09 |

| Density (25°C) | 0.902 g/mL | 0.922 g/mL | Volumetric dosing requires density correction |

| Boiling Point | 77.1 °C | 76-77 °C | Negligible change; standard distillation applies |

| Flash Point | -4 °C | -4 °C | Identical safety profile (Flammable Class 3) |

| Solubility (Water) | 8.3 g/100mL | ~8.3 g/100mL | Standard extraction protocols apply |

Critical Note on Density: The density increase of ~2.2% is significant. When preparing molar stock solutions by volume, failure to account for this density shift will result in a systematic concentration error of 2%. Always weigh the standard; do not rely solely on volumetric pipetting.

Spectroscopic Characterization

Mass Spectrometry (MS) Fragmentation

In Electron Impact (EI) or Electrospray Ionization (ESI), the mass shift provides a clear "M+2" signature. The fragmentation pattern is critical for confirming the label position.

-

Molecular Ion (

): Shifts from m/z 88 to m/z 90 . -

Base Peak (Acylium Ion): The cleavage of the ethoxy group yields the acetyl fragment (

).-

Unlabeled: m/z 43.

-

Labeled (

): m/z 45 .

-

-

Rearrangement Ions: The McLafferty rearrangement usually observed in longer esters is less prominent here, but

-cleavage dominates.

Visualization: MS Fragmentation Logic

The following diagram illustrates the primary fragmentation pathway validating the 1,2-13C2 labeling.

[4]

Nuclear Magnetic Resonance (NMR)

The presence of two adjacent

-

NMR Spectrum:

-

Carbonyl Carbon (C1): ~171 ppm. Appears as a doublet due to coupling with the adjacent methyl

. -

Methyl Carbon (C2): ~21 ppm. Appears as a doublet .

-

Coupling Constant (

): Typically 50–60 Hz (characteristic of

-

-

H NMR Spectrum:

-

The methyl protons (

) will exhibit large

-

Advanced Applications: Metabolic Flux Analysis

Ethyl acetate-1,2-13C2 is a precursor for delivering labeled acetate into cells. Intracellular esterases hydrolyze the ester, releasing Ethanol and Acetate-1,2-13C2 . The acetate is then activated to Acetyl-CoA-1,2-13C2 , which enters the TCA cycle.

Pathway Tracing Logic

-

Entry: Hydrolysis releases

. -

Activation: Converted to Acetyl-CoA (

). -

TCA Cycle Incorporation:

-

Condenses with Oxaloacetate to form Citrate .

-

First Turn: Citrate will carry the m+2 label.

-

Subsequent Turns: The label scrambles, creating complex isotopomers (m+1, m+2, m+3, m+4) in downstream metabolites (Succinate, Malate).

-

Visualization: Metabolic Fate

This diagram maps the flow of the

[9][10]

Experimental Protocols

Preparation of Internal Standard Stock (10 mM)

Objective: Create a precise stock solution for LC-MS normalization.

-

Gravimetric Measurement: Place a 10 mL volumetric flask on an analytical balance. Tare.

-

Addition: Add exactly 9.01 mg of Ethyl acetate-1,2-13C2.

-

Note: Do not pipette 10 µL assuming density is 0.90 g/mL. The density is 0.922 g/mL.[5]

-

-

Solvation: Dilute to volume with LC-MS grade methanol or acetonitrile.

-

Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C. Stability is >1 year if sealed to prevent evaporation.

NMR Purity Check

Objective: Verify isotopic enrichment (>99%).

-

Solvent: Dissolve 10 mg in

(0.6 mL). -

Acquisition: Run a proton-decoupled

NMR (typically 1024 scans). -

Validation Criteria:

-

Observe doublet at ~171 ppm and ~21 ppm.

-

Confirm absence of singlet peaks at these positions (singlets indicate incomplete labeling).

-

Calculate ratio of Doublet area / (Doublet + Singlet area) to confirm enrichment % [1].

-

Safety & Handling

-

Flammability: High.[1] Flash point is -4°C. All transfers must occur in a fume hood away from static sources.

-

Volatility: High vapor pressure (73 mmHg at 20°C). Keep containers tightly sealed with Parafilm when not in use to prevent isotopic fractionation via evaporation.

-

Toxicity: Low acute toxicity (LD50 Rat > 5600 mg/kg), but acts as an irritant to eyes and respiratory tract [2].

References

-

Sigma-Aldrich. (2024). Ethyl acetate-1,2-13C2 Product Specification and NMR Data. Link

-

PubChem. (2024).[1][2] Ethyl Acetate Compound Summary: Safety and Hazards. National Library of Medicine. Link

-

Stewart, N. J., et al. (2018). Long-range heteronuclear J-coupling constants in esters: Implications for 13C metabolic MRI. Journal of Magnetic Resonance. Link

-

NIST Chemistry WebBook. (2024). Ethyl Acetate Mass Spectrum (Electron Ionization). Link

Sources

- 1. Ethyl acetate-1,2-13C2 | C4H8O2 | CID 12206864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl acetate-1,2-13C2 13C 99atom 84508-45-2 [sigmaaldrich.com]

- 3. ETHYL ACETATE | Eurisotop [eurisotop.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl acetate-1,2-13C2 13C 99atom 84508-45-2 [sigmaaldrich.com]

Ethyl acetate-1,2-13C2 chemical structure and formula.

High-Precision Isotopic Labeling for Metabolic Flux Analysis and NMR Standardization

Executive Summary

Ethyl Acetate-1,2-13C2 (CAS: 84508-45-2) represents a critical class of stable isotopologues used primarily in metabolic tracing and quantitative Nuclear Magnetic Resonance (qNMR). Unlike radiolabeled counterparts (

This guide provides a rigorous technical analysis of the molecule's structural integrity, synthesis protocols, and application in drug metabolism studies, specifically designed for application scientists and researchers.

Chemical Identity & Structural Specifications[1][2][3][4]

The nomenclature "1,2-13C2" specifically denotes that the acetate moiety (the carbonyl carbon and the methyl carbon attached to it) is fully labeled with Carbon-13. The ethyl group remains at natural isotopic abundance.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | Ethyl Acetate-1,2- |

| CAS Number | 84508-45-2 |

| Linear Formula | |

| Molecular Weight | 90.09 g/mol (vs. 88.11 g/mol unlabeled) |

| Isotopic Purity | |

| Density | 0.922 g/mL at 25 °C |

| Boiling Point | 76-77 °C |

| Mass Shift | M+2 (Primary ion at m/z 90) |

Structural Visualization

The following diagram illustrates the specific labeling pattern and the scalar coupling (

Caption: Structural connectivity of Ethyl Acetate-1,2-13C2 highlighting the 13C-13C scalar coupling.

Spectroscopic Validation (Self-Validating Protocols)

In a research setting, trusting the label position is paramount. The following spectroscopic signatures confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR)

The definitive test for "1,2-13C2" labeling is the observation of carbon-carbon coupling in the

-

Carbonyl Carbon (~171 ppm): Appears as a doublet rather than a singlet due to coupling with the adjacent

C-methyl group ( -

Methyl Carbon (~21 ppm): Appears as a corresponding doublet .

-

Ethyl Group Carbons (~60 ppm, ~14 ppm): Appear as singlets (natural abundance).

Mass Spectrometry (MS)

-

Parent Ion: The molecular ion peak shifts from

88 (unlabeled) to -

Fragmentation: The acetyl cation fragment (

), typically at

Synthesis Protocol: Fischer Esterification

Objective: Synthesize high-purity Ethyl Acetate-1,2-13C2 from Acetic Acid-1,2-13C2.

Reagents:

-

Acetic Acid-1,2-13C2 (Precursor)

-

Ethanol (Anhydrous, excess)

-

Sulfuric Acid (Catalyst, catalytic amount)

-

Magnesium Sulfate (Drying agent)

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of Acetic Acid-1,2-13C2 with 2.0 equivalents of anhydrous ethanol.

-

Catalysis: Add concentrated H

SO -

Reflux: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The excess ethanol drives the equilibrium toward ester formation.

-

Isolation: Cool the mixture. Perform a fractional distillation.

-

Fraction 1: Ethanol/Water azeotrope (discard).

-

Fraction 2: Ethyl Acetate-1,2-13C2 (collect at 76-77 °C).[1]

-

-

Purification: Wash the distillate with saturated NaHCO

to remove residual acid, then wash with brine. Dry over anhydrous MgSO -

Final Yield Check: Measure refractive index (

) and confirm via GC-MS.

Caption: Step-by-step Fischer Esterification workflow for synthesizing Ethyl Acetate-1,2-13C2.

Applications in Drug Development & Metabolomics

Metabolic Flux Analysis (MFA)

Ethyl Acetate-1,2-13C2 serves as a lipophilic delivery vehicle for labeled acetate. Once entering the cell, intracellular esterases hydrolyze the compound, releasing Acetate-1,2-13C2 and ethanol.

-

Mechanism: The released

C-Acetate is converted to -

Tracing:

-

TCA Cycle: Acetyl-CoA enters the Krebs cycle; the 1,2-labeling pattern creates specific isotopomers of Citrate (M+2).

-

Lipogenesis: Acetyl-CoA is carboxylated to Malonyl-CoA, incorporating the

C label into the fatty acid backbone.

-

-

Advantage: Ethyl acetate permeates membranes more readily than free acetate salts (e.g., Sodium Acetate-1,2-13C2), ensuring rapid intracellular availability.

Internal Standard for Residual Solvents

In pharmaceutical manufacturing, distinguishing between environmental acetate contamination and process-related ethyl acetate residues is critical. Spiking samples with Ethyl Acetate-1,2-13C2 allows for:

-

Precise Quantification: Using Isotope Dilution Mass Spectrometry (IDMS).

-

Matrix Correction: The labeled standard behaves identically to the analyte during extraction but is spectrally distinct (M+2).

Caption: Metabolic fate of Ethyl Acetate-1,2-13C2 upon cellular uptake and hydrolysis.

References

-

Sigma-Aldrich. Ethyl acetate-1,2-13C2 Product Specification & CAS Data. Retrieved from

-

PubChem. Ethyl Acetate Compound Summary. National Library of Medicine. Retrieved from

-

National Institutes of Health (NIH). 13C NMR Metabolomics: Applications at Natural Abundance. PMC. Retrieved from

-

Cambridge Isotope Laboratories. Sodium acetate (1,2-13C2) and related ester precursors. Retrieved from [2]

-

Frontiers in Molecular Biosciences. An overview of methods using 13C for improved compound identification in metabolomics. Retrieved from

Sources

Technical Monograph: Ethyl Acetate-1,2-13C2

Precision Isotopologues in Metabolic Flux Analysis and Quantitation

CAS Number: 84508-45-2

Molecular Weight: 90.09 g/mol

Labeling:

Core Identity & Physicochemical Profile[3][5][7][8]

Ethyl acetate-1,2-13C2 is a stable isotope-labeled analog of ethyl acetate where the two carbon atoms of the acetyl group are replaced by Carbon-13 (

Data Sheet: Physicochemical Specifications

| Property | Value | Notes |

| CAS Number | 84508-45-2 | Specific to 1,2- |

| Linear Formula | Label on carbonyl and methyl of acetate | |

| Molecular Weight | 90.09 g/mol | +2 Da shift vs. unlabeled (88.11 g/mol ) |

| Isotopic Purity | Critical for mass spectral deconvolution | |

| Density | 0.922 g/mL at 25 °C | Slightly higher than unlabeled (0.902) |

| Boiling Point | 77 °C | Comparable to unlabeled standard |

| Solubility | Moderate in water; Miscible in EtOH, Ether | Standard organic solvent behavior |

Synthesis & Production Logic

Rationale: The "Inverse" Stoichiometry

In standard industrial synthesis, acetic acid is often the cheaper reagent. However, in stable isotope synthesis, Acetic Acid-1,2-13C2 is the high-value precursor (often >$500/g). Therefore, the reaction stoichiometry must be inverted: the unlabeled alcohol (Ethanol) is used in large excess to drive the equilibrium and ensure near-quantitative conversion of the expensive labeled acid.

Protocol: Acid-Catalyzed Fischer Esterification

Objective: Synthesize Ethyl acetate-1,2-13C2 with >95% yield relative to the labeled acetic acid precursor.

Reagents:

-

Acetic Acid-1,2-13C2 (Limiting Reagent)

-

Absolute Ethanol (Anhydrous, 5-10 molar equivalents)

-

Sulfuric Acid (

, catalytic amount)[4] -

Molecular Sieves (3Å or 4Å) or Dean-Stark apparatus (for water removal)

Workflow Diagram (DOT):

Caption: Step-by-step synthesis workflow prioritizing the conservation of the labeled Acetic Acid precursor.

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (or Dean-Stark trap), combine Acetic Acid-1,2-13C2 (1 eq) and Absolute Ethanol (5 eq).

-

Catalysis: Slowly add concentrated

(0.1 eq) while stirring. -

Reflux: Heat the mixture to gentle reflux (approx. 80°C) for 2–4 hours. The excess ethanol and removal of water drive the reaction to the right (

). -

Workup: Cool the mixture. Neutralize residual acid by washing with saturated sodium carbonate (

) solution. Note: Gas evolution ( -

Purification: Wash the organic layer with saturated Calcium Chloride (

) solution to remove unreacted ethanol.[5] -

Isolation: Dry over anhydrous Magnesium Sulfate (

), filter, and perform fractional distillation. Collect the fraction boiling at 76–78°C.

Applications in Metabolomics & Flux Analysis[9]

The "Bond Conservation" Utility

Ethyl acetate-1,2-13C2 is rapidly hydrolyzed in vivo by esterases to yield Ethanol and Acetate-1,2-13C2 . This specific acetate isotopologue is superior to singly labeled acetate (1-13C or 2-13C) for probing the Tricarboxylic Acid (TCA) cycle.

-

Mechanism: When Acetate-1,2-13C2 enters the TCA cycle as Acetyl-CoA (1,2-13C2), the two labeled carbons remain coupled in the initial condensation with Oxaloacetate to form Citrate.

-

Detection: By analyzing the isotopologue distribution (M+2 vs M+1) of downstream metabolites (e.g.,

-ketoglutarate, Glutamate), researchers can calculate the rate of TCA cycling versus anaplerotic influx. If the C-C bond remains intact, it signals a specific turn of the cycle; if the label is "scrambled" or diluted to M+1, it indicates specific bond-breaking or dilution events.

Metabolic Pathway Tracing (DOT):

Caption: Metabolic fate of the tracer. The 1,2-13C2 doublet is conserved upon entry into the TCA cycle, allowing precise flux calculation.

Analytical Protocols: GC-MS Detection

For researchers verifying the purity or using this compound as an internal standard, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

Instrument Parameters:

-

Column: DB-WAX or equivalent polar column (30m x 0.25mm).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Oven Program: 40°C (hold 2 min)

10°C/min

Mass Spectral Interpretation:

-

Unlabeled Ethyl Acetate (Std):

-

Base Peak: m/z 43 (

) -

Molecular Ion: m/z 88 (

)

-

-

Ethyl Acetate-1,2-13C2 (Target):

-

Base Peak Shift: The acetyl fragment (

) shifts from m/z 43 to m/z 45 . This +2 shift is the primary quantifier ion. -

Molecular Ion: Shifts from m/z 88 to m/z 90 .

-

Ethoxy Fragment: The

fragment (m/z 45 in unlabeled) remains at m/z 45 (unlabeled), potentially interfering with the labeled acetyl peak. Crucial: High-resolution MS or careful fragmentation analysis is required to distinguish the labeled acetyl cation (

-

References

-

Sigma-Aldrich. Ethyl acetate-1,2-13C2 Product Specification & CAS Data. Merck KGaA. Link

-

PubChem. Ethyl acetate-1,2-13C2 Compound Summary (CID 12206864). National Center for Biotechnology Information. Link

-

Paalme, T., et al. (2006).[6] "Application of 13C-[2]- and 13C-[1,2] acetate in metabolic labelling studies of yeast and insect cells." Antonie Van Leeuwenhoek.[6] Link

-

LGC Standards. Ethyl Acetate-13C2 Reference Material Data. Link[1]

-

Muthia, R., et al. (2018).[7] "Reactive distillation process integration for ethyl acetate production." Processes. Link

Sources

- 1. Ethyl Acetate-13C2 | TRC-E678353-250MG | LGC Standards [lgcstandards.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Ethyl acetate-1,2-13C2 | C4H8O2 | CID 12206864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. philadelphia.edu.jo [philadelphia.edu.jo]

- 6. Application of 13C-[2] - and 13C-[1,2] acetate in metabolic labelling studies of yeast and insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Molecular weight of Ethyl acetate-1,2-13C2.

Technical Monograph: Ethyl Acetate-1,2- C

Precision Characterization, Synthesis, and Applications in Metabolic Flux Analysis

Executive Summary

Ethyl acetate-1,2-

This guide provides a definitive technical breakdown of its molecular weight, synthesis logic, and validation protocols, designed for researchers requiring absolute data integrity.

Part 1: Physicochemical Characterization

The molecular weight of Ethyl acetate-1,2-

1.1 Molecular Weight & Formula

| Property | Value | Technical Note |

| Chemical Formula | Acetyl group is labeled ( | |

| Molecular Weight | 90.09 g/mol | Standard EtAc is ~88.11 g/mol . Shift is +1.98 Da. |

| Exact Mass | 90.0591 Da | Calculated based on |

| CAS Number | 84508-45-2 | Specific to the acetyl-labeled isotopomer.[1] |

| Isotopic Purity | Critical for eliminating M+0 and M+1 interference in MS. | |

| Boiling Point | 77.1 °C | Identical to unlabeled standard (isotope effect on BP is negligible here). |

1.2 Structural Specificity

The nomenclature "1,2-

-

Structure:

CH -

Coupling: The direct bond between two

C atoms creates a distinct scalar coupling (

Part 2: Synthesis & Manufacturing Logic

To ensure high isotopic incorporation, the synthesis utilizes Fischer Esterification driven by thermodynamic control. The choice of precursors is dictated by the cost-efficiency of labeled acetic acid versus labeled ethanol.

2.1 Precursor Selection

-

Labeled Precursor: Acetic Acid-1,2-

C -

Solvent/Reactant: Ethanol (Anhydrous, Natural Abundance).

-

Catalyst: Concentrated H

SO

2.2 Reaction Workflow (DOT Visualization)

Figure 1: Acid-catalyzed Fischer esterification pathway for Ethyl Acetate-1,2-

2.3 Detailed Protocol

-

Charge: Load Acetic Acid-1,2-

C -

Catalysis: Add catalytic H

SO -

Reflux: Heat to 80°C. Use a Dean-Stark apparatus or molecular sieves (3Å) in the vapor path to trap water. Causality: Removing water prevents hydrolysis (reverse reaction), maximizing the yield of the expensive labeled precursor.

-

Workup: Cool and neutralize with saturated NaHCO

to remove residual acid. -

Drying: Dry organic layer over anhydrous MgSO

. -

Distillation: Fractionally distill. Collect fraction at 77°C.

Part 3: Analytical Validation (Self-Validating Systems)

Trustworthiness in stable isotopes is established via orthogonal validation: Mass Spectrometry (for mass shift) and NMR (for positional integrity).

3.1 Mass Spectrometry (GC-MS)

-

Target Ion: The molecular ion (

) will appear at m/z 90 , distinct from the natural abundance peak at m/z 88. -

Fragmentation Logic:

-

Loss of ethoxy group (

): Generates the acylium ion [ -

Mass Shift: This fragment appears at m/z 45 (compared to m/z 43 in standard EtAc), confirming the label is on the acetyl group.

-

Figure 2: GC-MS fragmentation logic. The shift of the base peak from 43 to 45 confirms the isotopic label resides on the acetyl moiety.

3.2 Nuclear Magnetic Resonance (

C-NMR)

-

Splitting Pattern: Unlike natural EtAc (singlets), the 1,2-

C -

Chemical Shifts:

-

Carbonyl (

): ~171 ppm (Doublet, -

Methyl (

): ~21 ppm (Doublet, -

Note: The ethyl carbons (OCH

CH

-

Part 4: Applications in Drug Development

4.1 Metabolic Flux Analysis (MFA)

Ethyl acetate-1,2-

-

Mechanism: Labeled acetate is converted to Acetyl-CoA (

C -

TCA Cycle Tracking: The labeled Acetyl-CoA enters the Krebs cycle. The specific isotopomer distribution in Citrate,

-Ketoglutarate, and Malate allows researchers to calculate flux rates through the cycle versus anaplerotic pathways. -

Advantage: Ethyl acetate permeates cell membranes more effectively than free acetate salts, ensuring rapid intracellular equilibration.

4.2 Residual Solvent Analysis

In pharmaceutical manufacturing, distinguishing between process-related ethyl acetate (solvent residue) and metabolic byproducts is critical. Spiking a sample with Ethyl acetate-1,2-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12206864, Ethyl acetate-1,2-13C2. Retrieved from [Link]

-

Moseley, H. N. B. (2010). Error Analysis and Propagation in the Metabolic Flux Analysis of 13C-Labeled Glucose and Acetate. Metabolites. Retrieved from [Link]

Isotopic Purity of Ethyl Acetate-1,2-13C2: A Technical Guide for Metabolic Flux & Tracer Studies

Executive Summary

This technical guide addresses the structural definition, isotopic purity assessment, and critical applications of Ethyl acetate-1,2-13C2 (CAS: 84508-45-2). Unlike generic reagents, isotopically labeled solvents serve as precise molecular probes in Metabolic Flux Analysis (MFA) and NMR spectroscopy.

This document is designed for researchers requiring high-fidelity data on isotopic enrichment. It distinguishes strictly between chemical purity (absence of foreign compounds) and isotopic purity (atom % enrichment), providing self-validating protocols for verification using GC-MS and qNMR.

Structural Definition & Nomenclature

Ambiguity in nomenclature is the primary source of experimental error in isotope studies. "Ethyl acetate-1,2-13C2" specifically refers to the labeling of the acetyl moiety .

-

Linear Formula:

-

Target Moiety: The acetate group (C1 carbonyl and C2 methyl are 13C-enriched).

-

Unlabeled Moiety: The ethyl group (

) remains at natural abundance (~1.1% 13C).

Critical Distinction: Do not confuse this with Ethyl-1,2-13C2 acetate (

Core Concept: Isotopic vs. Chemical Purity

For metabolic tracers, a Certificate of Analysis (CoA) listing "99% Purity" is insufficient. You must validate two distinct parameters:

| Parameter | Definition | Criticality in MFA |

| Chemical Purity | % of Ethyl Acetate vs. impurities (Ethanol, Water, Acetic Acid). | Medium: Impurities affect stoichiometry but not necessarily the isotopic ratio readout. |

| Isotopic Enrichment | Atom % of 13C at the specified positions (Enrichment). | High: Unlabeled (M+0) or singly labeled (M+1) isotopologues dilute the tracer signal, leading to underestimation of metabolic flux. |

| Isotopologue Distribution | The ratio of M+0, M+1, and M+2 species. | Critical: High-precision MFA requires the exact Mass Isotopomer Distribution (MID) vector. |

Analytical Protocols (The "Meat")

Protocol A: Mass Isotopomer Distribution (MID) via GC-MS

This protocol determines the isotopic enrichment by analyzing the fragmentation shift. This is a self-validating system because the ethyl group (unlabeled) acts as an internal control.

Prerequisites:

-

GC-MS (Single Quadrupole is sufficient; EI source at 70 eV).

-

Column: DB-Wax or equivalent polar column (Ethyl acetate is volatile).

The Mechanism (Expert Insight): In Electron Ionization (EI), Ethyl Acetate fragments predictably.

-

Unlabeled (Natural): Base peak is m/z 43 (

). Molecular ion is m/z 88 . -

Labeled (1,2-13C2): The acetyl fragment shifts by +2 Da to m/z 45 (

). Molecular ion shifts to m/z 90 .

Step-by-Step Workflow:

-

Sample Prep: Dilute 10 µL of Ethyl acetate-1,2-13C2 in 1 mL of high-purity Dichloromethane (DCM). Note: Do not use Ethanol or Methanol as solvents to avoid transesterification in the injector port.

-

Injection: Split injection (50:1) at 200°C.

-

Data Acquisition: Scan range m/z 25–100.

-

Validation Check (The "Self-Check"):

-

Monitor m/z 29 (

). This peak corresponds to the unlabeled ethyl group. It must appear at m/z 29. If you see significant m/z 31, your sample is likely Ethyl-labeled, not Acetyl-labeled.

-

-

Calculation:

(Note: Correct for natural abundance contributions using a standard binomial distribution matrix if precision >99% is required).

Protocol B: Positional Verification via qNMR

While GC-MS confirms mass, Carbon-13 NMR (13C-NMR) confirms the position of the label.

Methodology:

-

Solvent:

(Chloroform-d). -

Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)3] (0.05 M) is mandatory .

-

Why? Quaternary carbons (like the carbonyl C1) have very long spin-lattice relaxation times (

). Without Cr(acac)3, the carbonyl signal will be under-represented, skewing integration.

-

-

Acquisition: Inverse gated decoupling (to suppress NOE enhancement for quantitative accuracy). Pulse delay > 5 ×

(typically 10-20s with relaxant).

Expected Signals:

-

Carbonyl (C1): ~171 ppm (Singlet or Doublet due to J-coupling with C2).

-

Methyl (C2): ~21 ppm.

-

Coupling Constant (

): You will observe strong

Visualizing the Validation Logic

The following diagram illustrates the logical flow for validating the specific isotopologue, highlighting the "Self-Check" mechanisms inherent in the MS fragmentation.

Caption: Logic flow for distinguishing Acetyl-labeled vs. Ethyl-labeled isotopologues using MS fragmentation patterns.

Applications in Drug Development & Metabolism

Why choose Ethyl acetate-1,2-13C2 over other tracers?

Acetyl-CoA Flux Tracing

Upon hydrolysis by cellular esterases, this compound releases [1,2-13C2]Acetate and Ethanol.

-

The labeled Acetate is rapidly converted to [1,2-13C2]Acetyl-CoA .

-

Advantage: Unlike [U-13C]Glucose, which enters the TCA cycle via Pyruvate (losing carbons to CO2 or scrambling), Acetyl-CoA enters the TCA cycle directly.

-

Readout: This allows for precise measurement of the TCA cycle turning rate and Lipogenesis (fatty acid synthesis) without the confounding variables of glycolysis rates.

Pharmaceutical Solvation Studies

In drug formulation, residual solvents are a critical quality attribute. Using 13C-labeled ethyl acetate as an Internal Standard in Headspace GC-MS allows for absolute quantification of residual ethyl acetate in drug products, eliminating matrix effects that plague standard calibration curves.

Handling & Stability Specifications

-

Storage: Store at 2-8°C. Keep container tightly closed.

-

Hygroscopy: Ethyl acetate absorbs moisture. Water can hydrolyze the ester over time, producing

-Acetic Acid.-

Check: If the liquid smells strongly of vinegar, verify purity via GC before use.

-

-

Isotope Effect: Deuterated solvents (

-labeled) often show kinetic isotope effects (KIE). 13C-labeled solvents generally exhibit negligible KIE in biological transport, making them superior for in vivo flux studies compared to deuterated analogs.

References

-

National Institutes of Health (PubChem). Ethyl acetate-1,2-13C2 Compound Summary. [Link]

-

Crown, S. B., et al. (2015).[3] The impact of tracer selection on the accuracy of 13C metabolic flux analysis. (Discusses the importance of specific isotopomer choices for TCA cycle resolution). [Link]

-

Meier-Augenstein, W. (1999). Applied Gas Chromatography Coupled to Isotope Ratio Mass Spectrometry. (Foundational text on GC-IRMS and enrichment calculation). [Link]

Sources

Technical Guide: Safety and Handling of 13C-Labeled Ethyl Acetate

Introduction: The Dual-Risk Profile

In drug development and metabolic flux analysis (MFA), 13C-labeled ethyl acetate (13C-EtAc) is not merely a solvent; it is a high-value molecular probe. While its chemical toxicity profile mirrors that of unlabeled ethyl acetate, its handling requires a paradigm shift. We must manage two distinct risk categories simultaneously:

-

Personnel Safety: Flammability and volatility (standard chemical hygiene).

-

Data Safety: Isotopic dilution and hydrolysis (experimental integrity).

This guide synthesizes standard safety protocols with the rigorous exclusion techniques required to maintain isotopic enrichment levels (>99 atom % 13C).

Physicochemical & Hazard Profile

While the isotopic substitution of Carbon-12 for Carbon-13 introduces a small kinetic isotope effect (KIE), it does not significantly alter the macroscopic safety parameters (Flash Point, PEL, LD50). However, the consequence of a spill is vastly different due to the financial and experimental cost.

Comparative Properties Table

| Property | Standard Ethyl Acetate (12C) | 13C-Labeled Ethyl Acetate | Operational Implication |

| CAS Number | 141-78-6 | Var. (e.g., 84508-45-2 for 1,2-13C2) | Verify specific isomer (C1, C2, or uniform) before use. |

| Molecular Weight | 88.11 g/mol | ~89.1 - 92.1 g/mol (depending on label) | Critical: Must adjust stoichiometry for molarity calculations in synthesis. |

| Flash Point | -4°C (24°F) | ~ -4°C | High Flammability: Ground all transfer equipment. |

| Boiling Point | 77.1°C | ~77°C | Volatile; evaporation alters concentration of standard solutions. |

| Hydrolysis Risk | Moderate | Critical | Moisture ingress destroys the labeled moiety (see Sec 3). |

| Cost Impact | Negligible ($0.05/mL) | High ($500 - $2,000/g) | Micro-scale handling techniques required. |

Core Hazards (GHS Classification)

Field Note: Unlike radioactive isotopes (14C), 13C is stable and requires no shielding. However, "contamination" works both ways: you must protect the environment from the chemical, but you must strictly protect the chemical from environmental water and natural abundance carbon.

Isotopic Integrity: The Hydrolysis Threat

The primary mechanism of "failure" for 13C-EtAc is not decomposition, but hydrolysis . Ethyl acetate is susceptible to hydrolysis in the presence of moisture, a reaction catalyzed by both acids and bases.

If hydrolysis occurs, the labeled acetyl group (often the target tracer) dissociates into acetic acid and ethanol. In an NMR or MFA context, this creates ghost peaks and destroys the metabolic tracer signal.

Mechanism of Isotopic Loss

The following diagram illustrates the breakdown pathway. If the 13C label is on the carbonyl carbon (C1), hydrolysis liberates it into the aqueous phase as acetic acid, altering its metabolic fate.

Operational Protocols

To mitigate the risks identified above, do not use standard "pour-and-measure" techniques. Use Anhydrous Syringe Transfer protocols.

Protocol A: Storage and Maintenance

-

Primary Container: Store in amber borosilicate glass with a PTFE-lined septum cap.

-

Secondary Containment: Place the primary vial inside a desiccator or a jar containing activated molecular sieves (3Å or 4Å).

-

Temperature: Store at 2–8°C. Cold storage reduces vapor pressure (lowering evaporation risk) and slows hydrolysis kinetics.

-

Atmosphere: Headspace must be purged with dry Nitrogen (N2) or Argon (Ar) after every use.

Protocol B: Inert Transfer (The "Cannula" Method)

Objective: Transfer 13C-EtAc to a reaction vessel without exposure to atmospheric humidity.

-

Preparation: Flame-dry the receiving flask and purge with Ar.

-

Pressure Equalization: Insert a balloon filled with dry Ar into the source vial's septum to prevent a vacuum during withdrawal.

-

Withdrawal: Use a gas-tight glass syringe (e.g., Hamilton) with a long deflecting-tip needle.

-

Transfer: Inject directly into the destination solvent/media through its septum.

Workflow Visualization

Waste Management & Regulatory Compliance

Although 13C is stable (non-radioactive), disposal requires specific attention to "Mass Balance" accounting in regulated labs (GLP/GMP).

-

Segregation: Do not mix 13C waste with general organic solvents if you are performing Mass Spectrometry (MS) analysis in the same facility. High concentrations of labeled volatiles can create a "memory effect" in sensitive MS instruments, elevating background noise for future experiments.

-

Labeling: Tag waste containers clearly as "Contains 13C-Enriched Material." This prevents confusion with radioactive 14C waste during safety audits.

-

Disposal Path: If chemically hazardous (mixed with other reagents), dispose of via standard Class 3 Flammable solvent streams. 13C enrichment does not legally alter the RCRA waste code (usually D001 for ignitability).

References

-

Antoniewicz, M. R. (2015).[] Methods and advances in metabolic flux analysis: a beginner’s guide. (Context on 13C tracer integrity). [Link]

Sources

Storage conditions for Ethyl acetate-1,2-13C2.

Executive Summary

Ethyl acetate-1,2-13C2 is a high-value isotopic reagent primarily used as a metabolic tracer (flux analysis) and an internal standard in NMR/MS spectroscopy. Unlike generic ethyl acetate, the loss of this material is measured not just in volume but in isotopic enrichment integrity and significant financial cost (approx.

The primary threats to this compound are hydrolytic degradation (yielding Acetic acid-1,2-13C2 and Ethanol) and isotopic dilution via atmospheric exchange. This guide defines a "Chain of Custody" storage architecture designed to maintain >99 atom% isotopic purity over extended periods.

Part 1: The Isotopic Asset & Physicochemical Vulnerabilities

To store this compound effectively, one must understand the specific failure modes associated with its labeled structure.

Compound Profile:

-

Labeled Moiety: Acetyl group (

) -

Key Vulnerability: The ester linkage is susceptible to acid/base-catalyzed hydrolysis, a reaction accelerated by moisture and entropy (heat).

The Degradation Mechanism (Hydrolysis)

Water is the enemy. In the presence of trace moisture, Ethyl acetate hydrolyzes. Because the

Visualization of Degradation Risk:

Figure 1: The hydrolytic cleavage pathway. Note that the 13C-labeled acetyl group (Blue) transforms into labeled Acetic Acid (Red), altering the chemical shift and metabolic fate.

Part 2: Optimal Storage Architecture

Do not rely on the manufacturer's shipping bottle for long-term storage. The "septum-pierced" cap is a common failure point for moisture ingress.

The "Dry-Fortress" Protocol

| Parameter | Specification | Scientific Rationale |

| Primary Container | Amber Glass Vial with PTFE-lined Septum (Crimp or Screw) | Amber glass prevents photochemical decomposition (though low risk for EtOAc, it is standard for isotopes). PTFE provides an inert barrier against solvent leaching. |

| Atmosphere | Argon (Ar) or Nitrogen (N2) Headspace | Displaces oxygen and, more importantly, atmospheric humidity. Argon is heavier than air and offers a better "blanket" when the vial is opened. |

| Desiccant | Molecular Sieves (3Å or 4Å), Activated | Critical: Add 5-10 beads of activated molecular sieves directly to the solvent. This actively scavenges any water introduced during syringe transfers. |

| Temperature | +4°C (Refrigerated) | Reduces vapor pressure (minimizing evaporation loss) and kinetically slows the hydrolysis reaction rate. |

| Secondary Containment | Desiccator Cabinet or Sealed Bag with Drierite | Provides a fail-safe against fridge humidity. |

Part 3: Handling & Aliquoting (The Chain of Custody)

Every time the bottle is opened, the clock ticks on stability. Use the following Self-Validating Workflow to ensure integrity.

Workflow Diagram

Figure 2: The "Chain of Custody" workflow designed to minimize atmospheric exposure and validate purity before use.

Detailed Protocol:

-

Equilibration: Allow the refrigerated vial to reach Room Temperature (RT) before opening. Opening a cold vial condenses atmospheric moisture directly into the solvent.

-

Syringe Transfer: Never pour. Use a gastight syringe (e.g., Hamilton) flushed with dry Nitrogen/Argon.

-

The "Positive Pressure" Technique:

-

Insert a needle connected to an Argon line into the septum (do not bubble through liquid).

-

Withdraw the required volume with the sample syringe.

-

The Argon line replaces the withdrawn liquid volume with dry gas, preventing a vacuum that would suck in outside air.

-

-

Resealing: If the septum is pierced multiple times (coring risk), wrap the cap in Parafilm immediately after use.

Part 4: Quality Assurance (The Self-Validating System)

How do you know your isotope is still good? You must validate it using Nuclear Magnetic Resonance (NMR). Because the material is

The Validation Signature

If hydrolysis has occurred, you will see a distinct chemical shift change for the carbonyl carbon.

| Carbon Position | Ethyl Acetate-1,2-13C2 Shift (ppm) | Acetic Acid-1,2-13C2 Shift (ppm) | Diagnostic Feature |

| Carbonyl (C1) | ~171.1 ppm | ~176 - 178 ppm | Primary Failure Indicator |

| Methyl (C2) | ~21.0 ppm | ~21.0 ppm | Less diagnostic (overlap possible) |

| Coupling ( | ~60 Hz (Doublet) | ~57 Hz (Doublet) | Coupling remains, but shift moves. |

Protocol:

-

Take a small aliquot (10 µL).

-

Dissolve in

. -

Run a quick 1D

NMR (or -

Pass Criteria: >98% integration at 171 ppm.

-

Fail Criteria: Appearance of a peak at ~176 ppm (Acetic Acid) or ~58 ppm (Ethanol byproduct).

References

-

Sigma-Aldrich. (n.d.). Ethyl acetate-1,2-13C2 Product Sheet & SDS. Retrieved from

-

Cambridge Isotope Laboratories. (n.d.). Storage and Stability of Stable Isotope Labeled Compounds. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8857, Ethyl Acetate. Retrieved from

-

Doc Brown's Chemistry. (n.d.). Interpreting the C-13 NMR spectrum of ethyl ethanoate. Retrieved from

-

Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from

Sources

Methodological & Application

Application Note: Ethyl Acetate-1,2-13C2 as a Metabolic Tracer for De Novo Lipogenesis and Acetyl-CoA Flux

Executive Summary

Ethyl Acetate-1,2-13C2 (

This guide details the mechanistic rationale, experimental protocols, and data interpretation frameworks for using Ethyl Acetate-1,2-13C2 to quantify lipid biosynthesis and histone acetylation turnover, particularly in cancer metabolism research (e.g., KRAS-driven models).

Mechanistic Basis & Experimental Logic

The Metabolic Pathway

Upon addition to the culture medium, Ethyl Acetate-1,2-13C2 permeates the cell membrane. Intracellular carboxylesterases (CES) hydrolyze the ester bond, releasing Ethanol (unlabeled) and Acetate-1,2-13C2 .

The released

-

Lipogenesis: Incorporation into Fatty Acid Synthase (FASN) pathways to generate long-chain fatty acids (e.g., Palmitate) with +2 mass unit increments.

-

Epigenetics: Utilization by Histone Acetyltransferases (HATs) for histone acetylation.

-

TCA Cycle: Entry into mitochondria to condense with Oxaloacetate, forming Citrate (M+2).

Why Use Ethyl Acetate-1,2-13C2?

-

Bypass Glycolytic Regulation: Unlike glucose, acetate entry does not depend on glucose transporters (GLUT) or glycolysis rates, allowing direct interrogation of the Acetyl-CoA pool.

-

Esterase-Dependent Delivery: It serves as a probe for intracellular esterase activity. In drug development, this mimics the activation kinetics of ester-based prodrugs.

-

Lipophilicity: Ethyl acetate diffuses across membranes more readily than the ionic acetate anion (sodium acetate), potentially achieving faster intracellular equilibration in specific cell lines.

Pathway Visualization

The following diagram illustrates the metabolic fate of Ethyl Acetate-1,2-13C2.

Caption: Metabolic trajectory of Ethyl Acetate-1,2-13C2. Hydrolysis yields labeled acetate, driving lipogenesis and TCA flux.

Experimental Protocol: Tracing De Novo Lipogenesis

Materials Required[2]

-

Tracer: Ethyl Acetate-1,2-13C2 (99 atom % 13C).[1][2][3][4][5][6]

-

Note: Ensure high chemical purity (>99%) to avoid solvent toxicity from impurities.

-

-

Cell Culture Media: Dialyzed FBS (to remove background acetate/lipids) is recommended but not strictly required if tracer excess is sufficient.

-

Extraction Solvents: Methanol, Chloroform, Water (LC-MS grade).

-

Instrumentation: GC-MS (for fatty acid methyl esters - FAMEs) or LC-HRMS (for intact lipids/polar metabolites).

Protocol Steps

Step 1: Tracer Preparation

Ethyl acetate is a liquid at room temperature.

-

Prepare a 1 M Stock Solution of Ethyl Acetate-1,2-13C2 in pure DMSO or Ethanol (if solubility in media is a concern, though it is moderately soluble in water). Preferred: Direct dilution into media due to volatility.

-

Working Solution: Dilute directly into pre-warmed cell culture media to a final concentration of 1 mM to 5 mM .

-

Critical: Do not exceed 10 mM to avoid solvent toxicity and pH shifts.

-

Control: Prepare a matched media control with unlabeled Ethyl Acetate to monitor cytotoxicity.

-

Step 2: Cell Labeling[7]

-

Seed cells (e.g., A549, HCT116) and grow to 60-70% confluency.

-

Wash cells 2x with PBS.

-

Add the Labeling Media (Media + 1-5 mM Ethyl Acetate-1,2-13C2).

-

Incubate for 6 to 24 hours .

-

6-12 hours: Sufficient for Acetyl-CoA and early TCA intermediates.

-

24 hours: Required for isotopic steady state in long-chain fatty acids (Palmitate, Stearate).

-

Step 3: Metabolite Extraction

Option A: Polar Metabolites (TCA intermediates)

-

Aspirate media and wash rapidly with ice-cold PBS.

-

Quench metabolism with 80% Methanol (-80°C) .

-

Scrape cells and transfer to tubes.

-

Centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant for LC-MS.

Option B: Lipids (Fatty Acid Synthesis)

-

Aspirate media and wash with PBS.[7]

-

Perform Folch Extraction or Bligh-Dyer Extraction :

-

Add Methanol:Chloroform (2:1).

-

Vortex and add water to induce phase separation.

-

Collect the lower organic phase (Lipids).

-

-

Dry under nitrogen gas.

-

Derivatize to FAMEs (Fatty Acid Methyl Esters) using methanolic HCl (if using GC-MS).

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

The 1,2-13C2 labeling pattern creates specific mass shifts.

| Metabolite | Unlabeled Mass (M+0) | Labeled Pattern | Interpretation |

| Acetate | 59.01 | M+2 | Direct hydrolysis product. |

| Acetyl-CoA | 809.12 | M+2 | Cytosolic activation via ACSS2. |

| Citrate | 191.01 | M+2 | Entry of one Acetyl-CoA unit into TCA. |

| Palmitate | 255.23 | M+2, M+4, M+6... | Stepwise addition of Acetyl-CoA units. |

Calculating Fractional Contribution

To determine the reliance of the cell on acetate for lipogenesis:

-

Measure the isotopomer distribution (

). -

Correct for natural abundance (using software like IsoCor or Isotope Correction algorithms).

-

Calculate Mass Isotopomer Distribution (MID) vector.

-

Use the equation for Fractional Enrichment :

Where

Pathway Diagram: Mass Shifts

Caption: Mass shift propagation. Note that Palmitate isotopomers appear in +2 increments.

Critical Considerations & Troubleshooting

Toxicity Controls

Ethyl acetate is a solvent.

-

Safety Threshold: Most mammalian cell lines tolerate up to 10 mM. However, sensitive lines may show stress.

-

Validation: Perform a Trypan Blue exclusion test or Cell Titer-Glo assay with unlabeled Ethyl Acetate at the experimental concentration (e.g., 5 mM) to ensure viability >90%.

Ethanol Byproduct

Hydrolysis releases equimolar amounts of ethanol.

-

Issue: Ethanol can be metabolized to Acetyl-CoA (via ADH/ALDH), potentially confounding results if the ethanol carbon were labeled.

-

Resolution: Since the ethyl group is unlabeled in Ethyl Acetate-1,2-13C2, the ethanol produced is M+0. It does not contribute to the

signal. However, the metabolic effects of ethanol (NADH production) should be considered in the biological interpretation.

Esterase Variability

Different cell lines express varying levels of carboxylesterases.

-

Check: If no labeling is observed in Acetyl-CoA, the cell line may lack sufficient esterase activity. In this case, switch to Sodium Acetate-1,2-13C2 .

References

-

Comerford, S. A., et al. (2014). Acetate dependence of tumors.[8] Cell, 159(7), 1591-1602.

- Context: Establishes the role of ACSS2 and acet

-

Gouirand, V., et al. (2018). Acetate Silencing of ACSS2 Inhibits Tumor Growth. The American Journal of Pathology.

- Context: Validates acet

-

Cai, L., et al. (2021). Targeting de novo lipogenesis and the Lands cycle induces ferroptosis in KRAS-mutant lung cancer. Molecular Cell.

- Context: Explicit usage of Ethyl Acetate-1,2-13C2 to measure de novo palmit

-

Sigma-Aldrich. Ethyl acetate-1,2-13C2 Product Specification.

Sources

- 1. ETHYL ACETATE | Eurisotop [eurisotop.com]

- 2. decorias.ro [decorias.ro]

- 3. Ethyl acetate-1,2-13C2 13C 99atom 84508-45-2 [sigmaaldrich.com]

- 4. Ethyl acetate-1,2-13C2 | C4H8O2 | CID 12206864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. laboaragon.com [laboaragon.com]

- 6. Synthetic Intermediates | Eurisotop [eurisotop.com]

- 7. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. ethyl acetate suppliers USA [americanchemicalsuppliers.com]

- 12. eisenbros.co.il [eisenbros.co.il]

Application Note: Metabolic Flux Analysis Using Ethyl Acetate-1,2-13C2

Subtitle: A Membrane-Permeable "Trojan Horse" Strategy for Quantifying De Novo Lipogenesis and TCA Cycle Turnover

Abstract

This application note details the protocol for using Ethyl Acetate-1,2-13C2 as a metabolic tracer. While Sodium Acetate-1,2-13C2 is the traditional standard for tracing acetyl-CoA metabolism, the ethyl ester form offers distinct advantages in membrane permeability and pH neutrality. Upon cellular entry, this tracer utilizes intracellular carboxylesterases to release

Mechanistic Principles & Experimental Rationale

The "Trojan Horse" Entry Mechanism

Unlike the acetate anion (

Once intracellular, it undergoes hydrolysis by Carboxylesterases (CES1/CES2) :

The released

Why Use the Double Label ( )?

Using the

-

Mass Shift Distinctness: It creates clear

shifts in downstream metabolites (e.g., Citrate M+2), avoiding overlap with natural abundance -

Lipogenesis Calculation: In fatty acid synthesis, the incorporation of intact

units allows for robust Mass Isotopomer Distribution Analysis (MIDA) , distinguishing de novo synthesis from chain elongation.

Critical Consideration: The Ethanol Byproduct

The hydrolysis releases equimolar amounts of unlabeled ethanol. This ethanol can be metabolized by Alcohol Dehydrogenase (ADH) to produce unlabeled Acetyl-CoA and NADH.

-

Expert Insight: In cells with high ADH activity (e.g., hepatocytes), this "cold" acetate can dilute your isotopic enrichment. You must run a control with unlabeled Ethyl Acetate to baseline the metabolic perturbation caused by the ethanol moiety itself.

Visualizing the Metabolic Pathway

Caption: Metabolic fate of Ethyl Acetate-1,2-13C2.[2] The tracer diffuses into the cell, is hydrolyzed to labeled acetate, and enters the Acetyl-CoA pool for TCA cycle oxidation or Fatty Acid Synthesis.

Experimental Protocol (Adherent Cancer Cells/Hepatocytes)

Phase A: Treatment

-

Seeding: Seed cells (e.g., HepG2, HeLa) in 6-well plates (

cells/well). Culture until 70-80% confluence. -

Media Swap: Replace growth media with Tracer Media .

-

Base: DMEM (glucose/glutamine present as needed).

-

Tracer:500 µM - 5 mM Ethyl Acetate-1,2-13C2 .

-

Note: Ethyl acetate is volatile.[3] Seal plates with Parafilm or use a tightly closed incubator system if high concentrations are used.

-

-

Incubation: Incubate for 4 to 24 hours .

-

4 hours: Sufficient for Acetyl-CoA turnover and Histone acetylation.

-

24 hours: Required for detecting significant de novo lipogenesis (Palmitate synthesis).

-

Phase B: Dual-Phase Extraction (Modified Bligh-Dyer)

This step separates polar metabolites (TCA intermediates) from non-polar lipids (Fatty acids).

-

Quench: Aspirate media; wash 1x with ice-cold PBS.

-

Lyse: Add 800 µL cold Methanol/Water (1:1) containing internal standards (e.g., Norleucine). Scrape cells and transfer to a glass vial.

-

Extract: Add 400 µL Chloroform . Vortex vigorously for 30 seconds.

-

Separate: Centrifuge at 10,000 x g for 10 min at 4°C.

-

Upper Phase (Aqueous): Contains Citrate, Malate, Acetate.

-

Lower Phase (Organic): Contains Phospholipids, Triglycerides (Palmitate).

-

Phase C: Derivatization & GC-MS Analysis

Workflow 1: Polar Metabolites (TCA Cycle)

-

Dry the aqueous phase under Nitrogen (

) gas. -

Derivatize: Add 30 µL Methoxyamine-HCl in Pyridine (20 mg/mL). Incubate 30°C for 90 min.

-

Add 30 µL MTBSTFA + 1% TBDMCS . Incubate 70°C for 60 min.

-

Analyze: GC-MS (EI Source). Monitor Citrate (m/z 459 [M+0], 461 [M+2]).

Workflow 2: Fatty Acids (Lipogenesis)[4]

-

Dry the organic phase under

. -

Transesterify (FAMEs): Add 500 µL

in Methanol. Incubate at 80°C for 2 hours. -

Extract FAMEs: Add 500 µL Hexane + 100 µL Saturated NaCl. Vortex and centrifuge.

-

Analyze: GC-MS (EI Source). Monitor Palmitate Methyl Ester (m/z 270 [M+0], 272 [M+2], 274 [M+4]...).

Data Analysis & Quantification

Mass Isotopomer Distribution (MID)

Raw ion intensities must be corrected for natural isotope abundance (using software like IsoCor or Isotope Correction Toolbox).

Table 1: Expected Labeling Patterns

| Metabolite | Fragment (TBDMS/Methyl) | Tracer Input | Expected Isotopomers | Biological Meaning |

| Citrate | [M-57]+ (m/z 459) | Acetyl-CoA (M+2) | M+2 | Entry of Acetyl-CoA into TCA Cycle. |

| Palmitate | Molecular Ion (m/z 270) | Acetyl-CoA (M+2) | M+2, M+4, M+6... | De Novo Lipogenesis (DNL).[4][5][6] |

| Stearate | Molecular Ion (m/z 298) | Acetyl-CoA (M+2) | M+0 (Pre-existing) vs M+2 (Elongation) | Distinguishing DNL from Elongation. |

Calculating De Novo Lipogenesis (DNL)

Using the MIDA (Mass Isotopomer Distribution Analysis) algorithm [1, 2]:

-

Calculate Enrichment (

): The enrichment of the precursor pool (Acetyl-CoA) is calculated from the isotopomer pattern of the synthesized polymer (Palmitate). -

Fractional Synthesis Rate (

):-

If

, all palmitate was synthesized during the incubation. -

If

, 90% of the palmitate is pre-existing (from media or original cell mass).

-

Troubleshooting & Validation

-

Low Enrichment? Check esterase activity. Some cell lines (e.g., certain lymphomas) have low carboxylesterase expression. In these cases, revert to Sodium Acetate-1,2-13C2.

-

High Background? Ensure the Ethyl Acetate tracer is high purity (>99%). Contaminants in the ester can appear as spurious peaks.

-

Evaporation: Ethyl Acetate is volatile.[3] If using long incubations (24h+), seal plates tightly to prevent tracer loss into the incubator atmosphere.

Workflow Visualization

Caption: Analytical workflow for separating and quantifying polar and lipid fractions from Ethyl Acetate labeled samples.

References

-

Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.

-

Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology.

-

Comerford, S. A., et al. (2014). Acetate dependence of tumors. Cell.

-

Hosios, A. M., & Vander Heiden, M. G. (2018). Acetate Metabolism in Cancer Cells. Cancer & Metabolism.

Sources

- 1. series.publisso.de [series.publisso.de]

- 2. Cerebral metabolism of [1,2-13C2]acetate as detected by in vivo and in vitro 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. Measurement of de novo hepatic lipogenesis in humans using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tno-pharma.com [tno-pharma.com]

- 6. metsol.com [metsol.com]

Sample preparation for metabolomics with Ethyl acetate-1,2-13C2.

Abstract

This application note details the strategic utilization of Ethyl Acetate-1,2-13C2 (CAS: 54423-47-1) in high-precision metabolomics. Unlike standard extraction solvents, this stable isotope-labeled reagent serves two distinct, high-value functions in drug development and metabolic research:

-

Metabolic Flux Analysis (MFA): Acting as a highly membrane-permeable precursor for intracellular Acetyl-CoA-1,2-13C2, enabling superior labeling efficiency of the TCA cycle and lipogenic pathways compared to free acetate.

-

Volatile Internal Standardization: Functioning as a surrogate internal standard (IS) for the quantification of residual solvents and short-chain esters in complex biological matrices via Headspace GC-MS.

Technical Rationale & Mechanism

The Permeability Advantage in Flux Analysis

While Sodium Acetate-13C is a common tracer for monitoring lipid synthesis and mitochondrial respiration, its uptake is often rate-limited by monocarboxylate transporters (MCTs) and pH dependency. Ethyl Acetate-1,2-13C2 overcomes this limitation. Being a neutral, lipophilic ester, it diffuses rapidly across cell membranes independent of active transport. Once intracellular, ubiquitous non-specific esterases hydrolyze it into Ethanol and Acetate-1,2-13C2 . The released labeled acetate is instantly activated to Acetyl-CoA-1,2-13C2 by Acetyl-CoA Synthetase (ACSS2), driving the label into the TCA cycle and fatty acid synthase (FASN) complex.

The "Isotope Effect" in Quantitation

For quantitative workflows, 13C-labeled standards are superior to Deuterated (2H) standards. Deuterium introduces slight physicochemical changes that can cause retention time shifts in Liquid Chromatography (LC), leading to separation from the analyte and imperfect compensation for matrix effects (ion suppression). Ethyl Acetate-1,2-13C2 co-elutes perfectly with endogenous ethyl acetate, ensuring identical ionization conditions for accurate residual solvent analysis.

Metabolic Pathway Visualization

The following diagram illustrates the intracellular fate of Ethyl Acetate-1,2-13C2 and its propagation into downstream metabolomic pools.

Figure 1: Intracellular hydrolysis and metabolic routing of Ethyl Acetate-1,2-13C2 into the TCA cycle and lipid biosynthesis pathways.

Protocol A: Metabolic Flux Sample Preparation

Application: Tracing glucose-independent Acetyl-CoA metabolism in cancer cells or hepatocytes.

Materials Required

-

Ethyl Acetate-1,2-13C2 (≥99 atom % 13C).

-

Culture Media (glucose-free or reduced glucose recommended to maximize tracer uptake).

-

Quenching Solution: 80% Methanol (pre-chilled to -80°C).

-

Extraction Solvent: Chloroform/Methanol/Water (2:2:1 v/v).

Step-by-Step Workflow

| Step | Action | Technical Note (Why?) |

| 1. Tracer Preparation | Dissolve Ethyl Acetate-1,2-13C2 in DMSO to create a 1M stock. Dilute into warm culture media to final conc. of 1–5 mM. | Caution: Ethyl acetate is volatile. Prepare fresh in sealed vessels to prevent evaporation of the label. |

| 2. Pulse Incubation | Replace cell media with Tracer Media. Incubate for 1–6 hours. | Short incubation targets TCA flux; long incubation (>12h) targets fatty acid synthesis. |

| 3. Metabolism Quench | Rapidly aspirate media. Wash 1x with PBS (4°C). Immediately add 1 mL -80°C 80% Methanol . | Stops enzymatic turnover instantly. The extreme cold prevents hydrolysis of the tracer during extraction. |

| 4. Cell Scraping | Scrape cells on dry ice. Transfer suspension to pre-chilled Eppendorf tubes. | Mechanical lysis aids extraction. Keep samples < 0°C at all times. |

| 5. Biphasic Extraction | Add 400 µL Chloroform (cold) and 200 µL Water. Vortex vigorously for 30s. | Creates a "Folch" partition. Polar metabolites (Citrate) go to aqueous; Lipids (Palmitate) go to organic. |

| 6. Phase Separation | Centrifuge at 14,000 x g for 10 min at 4°C. | Critical Control Point: Do not let the rotor heat up. Heat causes label scrambling. |

| 7. Drying | Collect upper (aqueous) and lower (organic) phases separately. Dry under N2 stream.[1] | Do not use heat during drying. Volatile short-chain acids may be lost. |

| 8. Derivatization | Aqueous: MOX-TMS derivatization for GC-MS. Organic: FAME (Fatty Acid Methyl Ester) reaction. | Prepares non-volatile metabolites for gas chromatography analysis. |

Protocol B: Volatile Internal Standard (Headspace GC-MS)

Application: Quantifying residual ethyl acetate in drug formulations or biological headspace.

Experimental Setup

-

Instrument: GC-MS with Headspace Autosampler.

-

Column: DB-624 or equivalent (designed for volatiles).

-

Internal Standard Spiking Solution: 100 ppm Ethyl Acetate-1,2-13C2 in water/DMSO.

Workflow

-

Sample Prep: Weigh 50 mg of sample (tissue/powder) into a 20 mL headspace vial.

-

Spiking: Add 10 µL of Ethyl Acetate-1,2-13C2 Spiking Solution directly onto the sample matrix.

-

Sealing: Immediately crimp the cap with a PTFE/Silicone septum.

-

Equilibration: Incubate at 80°C for 20 minutes with agitation.

-

Injection: Inject 1 mL of headspace gas.

-

Quantification: Calculate the Response Ratio (

).-

Validation: Since the 13C-IS has identical vapor pressure to the analyte, it perfectly corrects for variations in crimp tightness and heating uniformity.

-

Quality Control & Data Interpretation

Mass Isotopomer Distribution (MID) Analysis

For Flux Analysis (Protocol A), successful incorporation is determined by the shift in mass spectrum.

-

M+0: Unlabeled metabolite (Natural abundance).

-

M+2: Metabolite incorporating one Acetyl-CoA-1,2-13C2 unit.

-

M+4: Metabolite incorporating two units (e.g., in Fatty Acids).

Calculation of Fractional Enrichment:

Troubleshooting Guide

-

Issue: High background of M+2 Acetate in control samples.

-

Cause: Hydrolysis of atmospheric ethyl acetate or contamination.

-

Fix: Use dedicated "Volatile-Free" pipettes and work in a fume hood.

-

-

Issue: Low enrichment in TCA intermediates.

-

Cause: High glucose levels in media competing for Acetyl-CoA production.

-

Fix: Reduce glucose concentration to <5 mM to force oxidation of the 13C-tracer.

-

References

-

Paalme, T., et al. (2006). "Application of 13C-[2]- and 13C-[1,2] acetate in metabolic labelling studies of yeast and insect cells."[5] Antonie Van Leeuwenhoek.[5] Link

-

Cerdan, S., et al. (1990). "Cerebral metabolism of [1,2-13C2]acetate as detected by in vivo and in vitro 13C NMR."[6] Journal of Biological Chemistry. Link

-

Han, X., & Gross, R. W. (2005). "Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantification of cellular lipidomes directly from crude extracts of biological samples." Mass Spectrometry Reviews. Link

-

Hermann, G., et al. (2012). "13C-Labeling Strategies for Metabolic Flux Analysis in Mammalian Cells." Metabolites.[3][4][7][8][9][10] Link

-

Cayman Chemical. "FAQ: Advantages of 13C labeled internal standards over 2H labeled standards." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. protocols.io [protocols.io]

- 3. agilent.com [agilent.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Application of 13C-[2] - and 13C-[1,2] acetate in metabolic labelling studies of yeast and insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cerebral metabolism of [1,2-13C2]acetate as detected by in vivo and in vitro 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. old.57357.org [old.57357.org]

- 8. researchgate.net [researchgate.net]

- 9. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Tracing Acetyl-CoA Flux via Ethyl Acetate-1,2-13C2 using High-Resolution GC-MS

Abstract & Introduction

Ethyl acetate-1,2-13C2 is a specialized metabolic tracer used to probe Acetyl-CoA flux , lipogenesis , and carboxylesterase (CES) activity . Unlike free acetate, which can be subject to variable uptake kinetics depending on monocarboxylate transporter (MCT) expression, ethyl acetate relies on intracellular hydrolysis by CES enzymes (primarily CES1 in liver, CES2 in intestine) to release Acetate-1,2-13C2 directly into the cellular pool.

Once hydrolyzed, the labeled acetate is converted to Acetyl-CoA-1,2-13C2 by Acetyl-CoA Synthetase (ACSS2/ACSS1). This central node drives two distinct metabolic fates detectable by GC-MS:

-

TCA Cycle Oxidation: Incorporation into Citrate,

-Ketoglutarate, and Malate. -

De Novo Lipogenesis (DNL): Incorporation into fatty acids (e.g., Palmitate, Stearate).

This application note details a dual-extraction GC-MS workflow to simultaneously quantify TCA cycle intermediates (via MOX-TMS derivatization) and fatty acids (via FAME derivatization), providing a holistic view of carbon partitioning.

Metabolic Pathway & Tracer Logic

The following diagram illustrates the flow of

Figure 1: Metabolic fate of Ethyl Acetate-1,2-13C2. The tracer hydrolyzes to release labeled acetate, which enters the Acetyl-CoA pool, subsequently labeling TCA intermediates (+2 mass shift) and Fatty Acids (+2n mass shifts).

Experimental Protocols

Sample Preparation (Dual Extraction)

To maximize data from a single sample, use a biphasic extraction (Bligh & Dyer modification) to separate polar metabolites (TCA) from non-polar lipids (Fatty Acids).

Reagents:

-

Methanol (LC-MS grade)

-

Chloroform (or MTBE for a greener alternative)

-

Water (Milli-Q)

-

Internal Standards: Norleucine (Polar), Myristic acid-d27 (Lipid)

Step-by-Step:

-

Quenching: Rapidly wash cells/tissue with ice-cold saline.

-

Lysis: Add Methanol:Chloroform:Water (4:4:2.85) containing internal standards.

-

Homogenization: Vortex vigorously for 30s or bead-beat (tissue). Incubate on ice for 30 min.

-

Phase Separation: Centrifuge at 12,000 x g for 10 min at 4°C.

-

Collection:

-

Top Layer (Polar): Transfer to a glass vial for Protocol A (TCA) .

-

Bottom Layer (Non-polar): Transfer to a glass vial for Protocol B (Lipids) .

-

-

Drying: Evaporate both fractions to dryness under a nitrogen stream or SpeedVac.

Protocol A: TCA Cycle Intermediates (MOX-TMS)

Target: Citrate, Malate, Succinate, Fumarate, Aspartate, Glutamate.

Derivatization:

-

Methoximation: Add 50 µL of Methoxyamine HCl in Pyridine (20 mg/mL) to the dried polar residue.

-

Why? Protects keto groups (e.g., in

-KG) from decarboxylation and ring formation. -

Conditions: Incubate at 30°C for 90 min.

-

-

Silylation: Add 50 µL of MSTFA + 1% TMCS .

-

Why? Replaces active hydrogens with TMS groups to increase volatility.

-

Conditions: Incubate at 37°C for 30 min.

-

-

Clarification: Centrifuge at max speed for 5 min to pellet any precipitate. Transfer supernatant to GC vial with insert.

Protocol B: Fatty Acid Synthesis (FAME)

Target: Palmitate, Stearate, Oleate.

Derivatization:

-

Transesterification: Dissolve dried lipid fraction in 500 µL 2% H2SO4 in Methanol (or BF3-Methanol).

-

Incubation: Heat at 80°C for 60 min in a sealed glass vial.

-

Extraction: Add 500 µL Hexane and 200 µL saturated NaCl water. Vortex.

-

Collection: Transfer the top Hexane layer (containing FAMEs) to a GC vial.

GC-MS Instrumentation & Method

Instrument: Agilent 7890/5977 or Thermo Trace/ISQ (Single Quad is sufficient; Triple Quad improves sensitivity). Column: DB-5MS or VF-5ms (30m x 0.25mm x 0.25µm).

GC Parameters (Universal)

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: 250°C, Splitless mode (1 µL injection).

-

Transfer Line: 280°C.

-

Ion Source: 230°C (EI mode, 70 eV).

Temperature Programs

-

Program A (TCA/MOX-TMS):

-

Initial: 60°C (hold 1 min).

-

Ramp: 10°C/min to 325°C.

-

Hold: 5 min.

-

-

Program B (FAME):

-

Initial: 100°C (hold 1 min).

-

Ramp: 20°C/min to 180°C.

-

Ramp: 3°C/min to 240°C (separates isomers).

-

Ramp: 20°C/min to 280°C (hold 2 min).

-

Data Acquisition & Analysis

Target Ions (SIM Mode)

To detect the incorporation of Acetyl-CoA-1,2-13C2, you must monitor the base mass (M+0) and the specific isotopologues.

Table 1: Key Metabolite Ions for Acetyl-CoA Tracing

| Metabolite | Derivative | Quant Ion (M+0) | 13C-Labeled Ions (Target) | Notes |

| Citrate | 4-TMS | m/z 273 | 275 (M+2), 277 (M+4) | Fragment: [M-CH3-TMSOH] |

| Malate | 3-TMS | m/z 233 | 235 (M+2) | Fragment: [M-CH3-TMSOH] |

| Succinate | 2-TMS | m/z 247 | 249 (M+2) | Fragment: [M-CH3] |

| Glutamate | 3-TMS | m/z 246 | 248 (M+2) | Fragment: [M-CH3-TMSOH] |

| Palmitate | Methyl Ester | m/z 270 | 272, 274, 276... | Molecular Ion ( |

| Stearate | Methyl Ester | m/z 298 | 300, 302, 304... | Molecular Ion ( |

Note: For Citrate, the "M+2" signal confirms the entry of one labeled Acetyl-CoA unit into the TCA cycle.

Data Processing Workflow

-

Integration: Integrate peak areas for M+0, M+1, M+2, etc.

-

Natural Abundance Correction (NAC): Use software like IsoCor or VistaFlux to subtract the signal contribution from naturally occurring

C (1.1%).-

Self-Validation: Analyze an unlabeled control sample. The corrected M+2 should be near zero.

-

-

Enrichment Calculation: Calculate Mass Isotopomer Distribution (MID) or Mole Percent Enrichment (MPE).

Where

Scientific Integrity & Troubleshooting (Self-Validating Systems)

-

Linearity Check: Run a dilution series of the derivatized sample. The isotope distribution (ratio of M+0/M+2) should remain constant even as absolute area changes. If ratios drift at high concentrations, you have detector saturation.

-

Esterase Verification: If no labeling is observed in TCA, verify CES activity. Ethyl acetate hydrolysis can be rate-limiting in certain cell lines (e.g., some suspension cells). A "free acetate-1,2-13C2" control arm can validate if the issue is uptake/activation (ACSS) or hydrolysis (CES).

-

Derivatization Efficiency: Monitor the Internal Standard (Norleucine). High variability in Norleucine area indicates pipetting errors or incomplete derivatization (water presence).

References

-

Agilent Technologies. (2020).[1] 13C Glucose Qualitative Flux Analysis in HepG2 cells Using an Agilent 6546 LC/Q-TOF and VistaFlux. Application Note. Link

-

National Institutes of Health (NIH). (2017). Metabolic profiling by gas chromatography-mass spectrometry of energy metabolism in high-fat diet-fed obese mice.[2] PMC5434723. Link

-

Shimadzu Corporation. (2016). Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. C146-E312. Link

-

ResearchGate (Methodology Discussion). (2020). How to analyze 13C metabolic flux?Link

-

Journal of Pharmacology and Experimental Therapeutics. (2006). The role of human carboxylesterases in drug metabolism.[3][4] (Context on Ethyl Acetate hydrolysis). Link

Sources

- 1. agilent.com [agilent.com]

- 2. Metabolic profiling by gas chromatography-mass spectrometry of energy metabolism in high-fat diet-fed obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Advanced 13C NMR Strategies for Labeled Compound Analysis & Metabolic Flux

Abstract

The low natural abundance of Carbon-13 (1.1%) has historically relegated 13C NMR to a structural verification role.[1][2] However, with the integration of stable isotope labeling (

Section 1: Strategic Sample Preparation

Causality: In 13C analysis, sensitivity is the limiting factor. The choice of solvent and tube geometry directly dictates the Signal-to-Noise Ratio (SNR) and shimming quality.

Solvent Selection & Locking

Avoid protic solvents where possible to minimize exchange broadening.

-

Preferred: DMSO-

or Methanol- -

Trace Analysis: For samples

mg, use Shigemi tubes (susceptibility-matched microcells). These restrict the sample volume to the active coil region (approx. 280

Relaxation Agents (Optional but Strategic)

For quantitative 13C (qNMR) where

-

Protocol: Add Chromium(III) acetylacetonate [Cr(acac)

] to a final concentration of 15–20 mM. -

Mechanism: The paramagnetic electron spin of Cr(III) provides a dominant relaxation pathway, shortening

significantly (often to

Section 2: Quantitative 1D 13C NMR (qNMR)

Core Directive: Standard proton-decoupled 13C experiments (e.g., zgpg30) are not quantitative because the NOE enhances signals non-uniformly based on the number of attached protons (CH

The Solution: Inverse Gated Decoupling

To achieve 1:1 integration accuracy, we must decouple protons to remove peak splitting but suppress the NOE intensity enhancement.

Pulse Sequence: zgig (Bruker) or equivalent "Inverse Gated" sequence.[3]

-

Logic: The proton decoupler is OFF during the relaxation delay (

) to allow NOE buildup to dissipate, and ON only during acquisition (

Experimental Protocol: qNMR Setup

-

Pulse Calibration: Determine the hard 90° pulse width (

) for 13C on your specific probe. Do not rely on "prosol" defaults for quantitative work. -

T1 Determination: Run a rapid Inversion Recovery experiment (t1ir) to find the longest longitudinal relaxation time (

) in the molecule (usually a carbonyl or quaternary carbon). -

Parameter Setup:

-